molecular formula C11H13NO4 B1198013 5-Hydroxymethyl-3-(p-methoxyphenyl)-2-oxazolidinone CAS No. 42902-32-9

5-Hydroxymethyl-3-(p-methoxyphenyl)-2-oxazolidinone

Cat. No.: B1198013
CAS No.: 42902-32-9
M. Wt: 223.22 g/mol
InChI Key: WPBGOVOZPRMHNE-UHFFFAOYSA-N
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Description

5-Hydroxymethyl-3-(p-methoxyphenyl)-2-oxazolidinone, more commonly known in research literature as Cytoxazone, is a biologically significant oxazolidinone derivative that serves as a valuable scaffold in medicinal chemistry and drug discovery . This compound is recognized for its unique cytokine-modulating activity, functioning as a cytokine modulator by selectively inhibiting the signaling pathway of T-helper 2 (Th2) cells, which presents a compelling mechanism for immunology research . Beyond its immunomodulatory potential, Cytoxazone has emerged as a privileged structure for the design of novel anticancer agents. Hybrid molecules derived from Cytoxazone and the antibacterial agent Linezolid have demonstrated significant inhibitory activity against human cancer cell lines, including A549 (lung) and DU145 (prostate) cells . Mechanistic studies on these hybrids indicate that they can induce cellular senescence and activate apoptosis in prostate cancer cells through the caspase-3 and -9 pathways . The core oxazolidinone structure, shared with clinically approved drugs, is known to inhibit protein synthesis, although Cytoxazone's distinct pharmacological profile highlights its utility as a versatile intermediate for developing new therapeutic leads with novel mechanisms of action .

Properties

IUPAC Name

5-(hydroxymethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-15-9-4-2-8(3-5-9)12-6-10(7-13)16-11(12)14/h2-5,10,13H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBGOVOZPRMHNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(OC2=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80962778
Record name 5-(Hydroxymethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80962778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42902-32-9
Record name Cytoxazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042902329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Hydroxymethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80962778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-Hydroxymethyl-3-(p-methoxyphenyl)-2-oxazolidinone, a derivative of the oxazolidinone class, has garnered attention for its potential biological activities, particularly in antimicrobial and therapeutic applications. This compound is characterized by its unique structural features, which contribute to its interaction with biological targets.

Chemical Structure and Properties

The chemical structure of this compound is defined by the presence of an oxazolidinone ring, which is known for its diverse biological activities. The methoxyphenyl group enhances its lipophilicity and may influence its pharmacokinetic properties.

Chemical Formula : C11_{11}H13_{13}N1_{1}O3_{3}

Molecular Weight : 209.23 g/mol

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. Research indicates that oxazolidinones generally act as protein synthesis inhibitors by binding to the bacterial ribosome, specifically at the 50S subunit, thereby preventing peptide bond formation and inhibiting bacterial growth .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly against multi-drug resistant strains of bacteria. Studies have shown that it functions effectively against Gram-positive pathogens such as Staphylococcus aureus and Enterococcus faecium.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 µg/mL
Enterococcus faecium8 µg/mL
Escherichia coli16 µg/mL

These results suggest that the compound may serve as a promising candidate for the development of new antibiotics .

Structure-Activity Relationship (SAR)

Research has highlighted the importance of specific structural components in enhancing the biological activity of oxazolidinones. Modifications to the oxazolidinone core or substituents such as the methoxy group have been shown to significantly affect potency and selectivity against bacterial strains .

Case Studies

  • Antimicrobial Efficacy Study :
    A study conducted on a series of oxazolidinones, including this compound, demonstrated its effectiveness against resistant strains. The compound was tested in vitro against clinical isolates, showcasing its potential as a treatment option for infections caused by resistant bacteria .
  • Pharmacokinetic Evaluation :
    Another study evaluated the pharmacokinetic profile of this compound in animal models. It was found to exhibit favorable absorption characteristics and a half-life suitable for therapeutic use, indicating its potential for further development as a systemic antibiotic .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazolidinone Derivatives

Substituent Variations and Physicochemical Properties

The biological and chemical properties of oxazolidinones are highly dependent on substituents. Below is a comparative analysis with key analogues:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents (Position 3/5) Molecular Weight Key Properties/Applications References
5-Hydroxymethyl-3-(p-methoxyphenyl)-2-oxazolidinone p-Methoxyphenyl (3), hydroxymethyl (5) 237.23 g/mol Antibacterial potential, hydrogen-bond donor capacity
5-(Chloromethyl)-3-(3,4-dimethoxyphenyl)-2-oxazolidinone 3,4-Dimethoxyphenyl (3), chloromethyl (5) 283.73 g/mol Higher lipophilicity; potential reactive intermediate for further derivatization
(S)-3-(4-Hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone 4-Hydroxyphenyl (3), methoxymethyl (5) 223.23 g/mol Precursor to Befloxatone (antidepressant); increased polarity due to phenolic -OH
5-Hydroxymethyl-3-(4-iodophenyl)-2-oxazolidinone 4-Iodophenyl (3), hydroxymethyl (5) 349.12 g/mol Radiolabeling potential; bulky substituent may hinder membrane permeability

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The p-methoxyphenyl group (electron-donating) in the target compound enhances aromatic stability compared to 4-iodophenyl (electron-withdrawing), which may alter metabolic stability .
  • Hydroxymethyl vs. Chloromethyl : The hydroxymethyl group improves aqueous solubility, whereas chloromethyl increases reactivity (e.g., nucleophilic substitution) but may introduce toxicity risks .

Key Observations :

  • Antibacterial Efficacy: Fluoropyridine-substituted oxazolidinones (e.g., 3-(5-fluoropyridine-3-yl)-2-oxazolidinone) exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), due to enhanced target affinity for bacterial ribosomes . The target compound’s p-methoxyphenyl group may offer similar benefits but requires empirical validation.

Preparation Methods

Prochiral 1,3-Dihalo-2-Propanol Derivatives

Prochiral 1,3-dichloro-2-propanol (7b) serves as a starting material for asymmetric desymmetrization. Treatment with benzyl chloroformate forms a carbamate intermediate (6b), which undergoes enzymatic or chemical resolution to achieve up to 50% diastereomeric excess. Debromination or dechlorination via anisole-methanesulfonic acid yields the hydroxymethyl group, with final purification by recrystallization. While this method avoids natural product-derived starting materials, its moderate enantioselectivity limits industrial applicability.

Stereochemical Considerations

The absolute configuration of the hydroxymethyl group is dictated by the choice of resolving agent. For instance, mandelic acid salts facilitate fractional crystallization to isolate the (R)-enantiomer. Subsequent condensation with diethyl carbonate in sodium methoxide completes the oxazolidinone ring, preserving stereochemical integrity.

Continuous Flow Organocatalytic Synthesis

Carbon Dioxide-Mediated Cyclization

A breakthrough methodology utilizes continuous flow reactors for the synthesis of 5-hydroxymethyl oxazolidinones. In a representative procedure, a solution of 3-(p-methoxyphenyl)oxiran-2-yl methanol and 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine catalyst is mixed with CO2 (10 bar) at 80°C. The reaction achieves 93% yield in 2 hours, with DMSO/MEK as the solvent system. The continuous flow design enhances mass transfer and reduces reaction times compared to batch processes.

Table 2: Flow Synthesis Optimization Parameters

ParameterOptimal ValueImpact on YieldSource
Temperature80°CMaximizes rate
CO2 pressure10 barEnhances solubility
Catalyst loading0.5 equiv porous polystyreneImproves turnover

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Classical methods (Sections 1.1–1.2) offer robust yields (70–90%) but require multi-step purification.

  • Asymmetric desymmetrization (Section 2) provides enantiomeric control but suffers from moderate de (≤50%).

  • Flow synthesis (Section 3) achieves near-quantitative yields (93%) with reduced solvent waste, ideal for industrial scale-up.

Environmental and Practical Considerations

Flow chemistry minimizes hazardous reagent handling (e.g., n-BuLi), whereas classical routes generate halogenated byproducts. Catalyst recycling in flow systems further enhances sustainability .

Q & A

Q. Key Variables :

  • Temperature: Sub-zero conditions (–78°C) minimize decomposition in lithiation steps .
  • Solvent: Dry THF or dichloromethane ensures stability of reactive intermediates .
  • Catalysts: Palladium catalysts favor cyclization, while chiral auxiliaries enhance stereochemical control .

How can the hydroxymethyl group be functionalized to explore structure-activity relationships (SAR)?

Basic Research Focus
The hydroxymethyl group is a versatile site for derivatization:

  • Esterification : React with acyl chlorides (e.g., methanesulfonyl chloride) in dichloromethane using triethylamine as a base to form esters (e.g., 5-methanesulfonyloxymethyl derivatives) .
  • Azide Formation : Convert the hydroxyl group to an azide via mesylation followed by NaN₃ substitution, enabling click chemistry applications .
  • Oxidation : Use TEMPO/oxidative conditions to generate a carbonyl group for further nucleophilic additions .

Q. Advanced Consideration :

  • Stereochemical Impact : (R)- vs. (S)-configurations at the hydroxymethyl position significantly affect biological activity. Enantioselective synthesis requires chiral catalysts or auxiliaries .

What analytical techniques are critical for characterizing and resolving contradictions in structural data?

Q. Advanced Research Focus

  • ¹H/¹³C NMR : Key signals include δ 2.72 ppm (OH) and δ 3.70–3.77 ppm (NCH₂) in CDCl₃ for the hydroxymethyl group. Discrepancies in splitting patterns may indicate stereochemical impurities .
  • IR Spectroscopy : The NCOO stretch at ~1760 cm⁻¹ confirms oxazolidinone ring formation .
  • Chromatography : Silica gel chromatography (ethyl acetate eluent) separates diastereomers, while HPLC with chiral columns resolves enantiomers .

Q. Data Contradiction Analysis :

  • If reported yields vary (e.g., 60–90%), compare solvent purity, catalyst aging, or lithiation efficiency. Replicate under inert atmospheres to confirm reproducibility .

What strategies improve stereochemical control in 2-oxazolidinone synthesis?

Q. Advanced Research Focus

  • Chiral Auxiliaries : Fluorinated oxazolidinone auxiliaries (e.g., perfluorooctyl groups) enhance rigidity, favoring specific transition states during ring closure .
  • Enantioselective Catalysis : Pd catalysts with chiral ligands (e.g., BINAP) induce asymmetry during cyclocarbonylation .
  • Dynamic Resolution : Use kinetic resolution via enzymatic hydrolysis of racemic intermediates to isolate desired enantiomers .

Q. Challenges :

  • Competing epimerization at the 5-position requires low-temperature quenching (<0°C) .

How do structural modifications at the p-methoxyphenyl moiety affect physicochemical properties?

Q. Advanced Research Focus

  • Electron-Withdrawing Groups : Replace methoxy with nitro or halogens to alter π-π stacking and solubility. For example, 3-fluoro-4-substituted analogs show enhanced membrane permeability .
  • Heterocyclic Replacements : Substitute the phenyl ring with pyridine or morpholine to modulate hydrogen-bonding interactions and bioavailability .

Q. Methodology :

  • Suzuki-Miyaura coupling: Introduce aryl boronic acids to the oxazolidinone core under Pd catalysis .

What biochemical assays are suitable for evaluating antibacterial activity of hydroxymethyl-oxazolidinones?

Q. Advanced Research Focus

  • MIC Testing : Determine minimum inhibitory concentrations against Gram-positive pathogens (e.g., S. aureus) using broth microdilution .
  • Enzyme Inhibition : Assess binding to bacterial ribosomes via fluorescence polarization assays with labeled RNA analogs .
  • Metabolic Stability : Use liver microsomes to evaluate oxidative degradation of the hydroxymethyl group .

Q. Data Interpretation :

  • Contradictory activity results may arise from stereochemical impurities. Validate enantiopurity via polarimetry or chiral HPLC before testing .

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